

# 1-Bromo-4-(propane-2-sulfonyl)benzene molecular weight

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## Compound of Interest

Compound Name: 1-Bromo-4-(propane-2-sulfonyl)benzene

Cat. No.: B1286707

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An In-depth Technical Guide to the Molecular Weight of **1-Bromo-4-(propane-2-sulfonyl)benzene**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight and related physicochemical properties of **1-Bromo-4-(propane-2-sulfonyl)benzene**. The information herein is compiled from established chemical databases and is intended to support research and development activities.

## Physicochemical Data Summary

The quantitative properties of **1-Bromo-4-(propane-2-sulfonyl)benzene** are summarized in the table below. These values are essential for a variety of experimental and computational applications, including reaction stoichiometry, analytical method development, and interpretation of mass spectrometry data.

Property	Value	Notes
Molecular Weight	263.15 g/mol	The average molecular mass of a substance, calculated using the standard atomic weights of the elements. <a href="#">[1]</a> <a href="#">[2]</a>
263.15144 g/mol	A more precise value for molecular weight. <a href="#">[3]</a> <a href="#">[4]</a>	
Exact Mass	261.96631 Da	The monoisotopic mass, calculated using the mass of the most abundant isotopes of the elements. <a href="#">[1]</a> <a href="#">[3]</a>
261.96600 Da	A slightly different computed exact mass. <a href="#">[3]</a>	
Molecular Formula	C <sub>9</sub> H <sub>11</sub> BrO <sub>2</sub> S	The elemental composition of the molecule. <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
CAS Registry Number	70399-02-9	A unique identifier for this chemical substance. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Synonyms	1-bromo-4-(isopropylsulfonyl)benzene	An alternative chemical name. <a href="#">[2]</a> <a href="#">[4]</a>

## Methodology for Property Determination

The molecular weight and exact mass values presented in this guide are computationally derived and sourced from reputable chemical databases such as PubChem.[\[1\]](#) These computational methods rely on the elemental composition of the molecule (C<sub>9</sub>H<sub>11</sub>BrO<sub>2</sub>S) and the standard atomic weights or isotopic masses of the constituent elements.

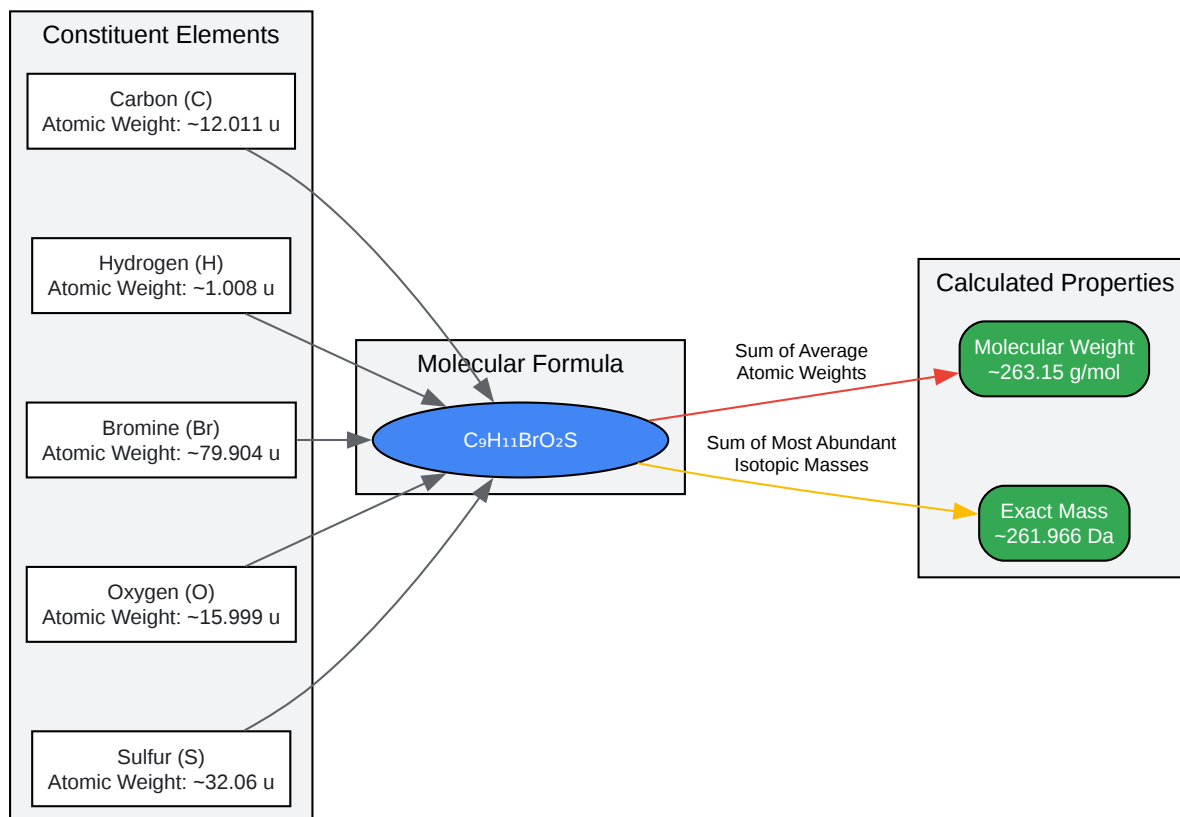
### Experimental Protocol for Mass Spectrometry (General):

While specific experimental data for this compound is not detailed in the provided search results, a general protocol for determining the molecular weight and exact mass via mass spectrometry would involve the following steps:

- **Sample Preparation:** A dilute solution of **1-Bromo-4-(propane-2-sulfonyl)benzene** is prepared in a suitable volatile solvent (e.g., acetonitrile or methanol).
- **Ionization:** The sample is introduced into the mass spectrometer and ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).
- **Detection:** The abundance of ions at each  $m/z$  value is measured by a detector.
- **Data Analysis:** The resulting mass spectrum is analyzed to identify the molecular ion peak, which corresponds to the molecular weight of the compound. High-resolution mass spectrometry can provide the exact mass, allowing for the confirmation of the elemental formula.

## Visualization of Molecular Composition

The following diagram illustrates the relationship between the constituent elements and the calculated molecular properties of **1-Bromo-4-(propane-2-sulfonyl)benzene**.



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Caption: Calculation pathway for molecular properties of **1-Bromo-4-(propane-2-sulfonyl)benzene**.

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## References

- 1. 1-Bromo-4-(propane-2-sulfonyl)benzene | C<sub>9</sub>H<sub>11</sub>BrO<sub>2</sub>S | CID 19959947 - PubChem [pubchem.ncbi.nlm.nih.gov]
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